6-O-Methyl-d3-guanine

LC-MS/MS Stable Isotope Dilution Analytical Chemistry

6-O-Methyl-d3-guanine is the essential trideuterated internal standard for accurate LC-MS/MS quantification of O6-methylguanine DNA adducts. Its +3 Da mass shift ensures perfect chromatographic co-elution with the target analyte while correcting for extraction recovery, ionization efficiency, and matrix effects—performance non-deuterated surrogates cannot replicate. Required for MGMT activity assays, DNA repair studies, and alkylating agent research. Choose the stable isotope dilution gold standard for your bioanalytical workflow.

Molecular Formula C6H7N5O
Molecular Weight 168.17 g/mol
CAS No. 50704-43-3
Cat. No. B563679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Methyl-d3-guanine
CAS50704-43-3
Synonyms6-(Methoxy-d3)-9H-purin-2-amine;  2-Amino-6-(methox-d3)-ypurine;  6-(Methoxy-d3)guanine;  NSC 37364-d3;  O6-(Methyl-d3)guanine; 
Molecular FormulaC6H7N5O
Molecular Weight168.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H7N5O/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3
InChIKeyBXJHWYVXLGLDMZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Methyl-d3-guanine (CAS 50704-43-3): A Stable Isotope-Labeled Internal Standard for DNA Methylation and Adduct Quantification


6-O-Methyl-d3-guanine (CAS 50704-43-3) is a stable, isotopically labeled purine analog, specifically the trideuterated (d3) form of 6-O-methylguanine . This compound serves as an analytical internal standard, incorporating three deuterium atoms in place of hydrogen in the 6-methoxy group . It is primarily utilized in mass spectrometry-based workflows, such as LC-MS/MS, to enable precise quantification of the promutagenic DNA adduct O6-methylguanine, a critical biomarker in cancer biology and toxicology research [1].

Why Substituting 6-O-Methyl-d3-guanine with a Non-Isotopic Analog Compromises LC-MS/MS Data Integrity


Generic substitution of 6-O-Methyl-d3-guanine with its non-deuterated analog (6-O-Methylguanine) or other structurally similar compounds fails critically in quantitative LC-MS/MS applications. Stable isotope-labeled internal standards like 6-O-Methyl-d3-guanine are essential because they co-elute with the target analyte and undergo identical extraction recovery, ionization efficiency, and matrix effects, which non-labeled analogs cannot reliably replicate [1]. Using a non-isotopic internal standard can result in significant quantification bias due to differential ion suppression or enhancement, whereas the deuterated form corrects for these variabilities [2]. This principle is fundamental to the stable isotope dilution method, which is considered the gold standard for accurate bioanalysis [3].

6-O-Methyl-d3-guanine (50704-43-3): Quantitative Evidence of Differentiation from Non-Isotopic and Alternative Internal Standards


Molecular Identity Differentiation: Deuterium Labeling vs. Unlabeled 6-O-Methylguanine

The primary differentiation of 6-O-Methyl-d3-guanine from its unlabeled analog (6-O-Methylguanine, CAS 20535-83-5) is its molecular mass. The incorporation of three deuterium atoms at the 6-methoxy position increases the molecular weight from 165.15 g/mol to 168.17 g/mol . This mass shift is essential for mass spectrometry, allowing for clear and unambiguous discrimination between the analyte and the internal standard .

LC-MS/MS Stable Isotope Dilution Analytical Chemistry

Analytical Workflow Integration: Validated Use in LC-MS/MS for DNA Adduct Analysis

6-O-Methyl-d3-guanine has been directly employed and validated as an internal standard in a published LC-MS/MS protocol for quantifying O6-methylguanine DNA adducts . In this validated workflow, the compound was monitored via multiple reaction monitoring (MRM) with a specific transition of m/z 169.1 → 70.1. This contrasts with the use of alternative, non-isotopic internal standards like allopurinol, which, while used in other O6-methylguanine assays, may not perfectly co-elute or correct for matrix effects as effectively as a stable isotope-labeled analog [1].

DNA Adductomics Carcinogenesis Method Validation

Quantitative Performance: Advancing Multi-Analyte Detection with Stable Isotope Dilution

The compound is integral to a state-of-the-art stable isotope dilution LC-MS/MS method for simultaneous quantification of guanine, O6-methylguanine, and N7-methylguanine [1]. This method uses a panel of three isotope-labeled internal standards, including 6-CD3-Gua, to achieve high selectivity, precision, and accuracy. In contrast, many legacy methods are designed for single-analyte detection or rely on non-isotopic internal standards, which are less robust. This multi-analyte capability is crucial for comprehensive studies of DNA alkylation damage, where the relative formation and repair of different adducts (e.g., promutagenic O6-meG vs. non-mutagenic N7-meG) are critical [2].

Stable Isotope Dilution Method Development Multi-analyte Quantification

6-O-Methyl-d3-guanine (50704-43-3): Primary Applications Based on Validated Evidence


Quantitative Analysis of DNA Methylation and Adduct Formation

This compound is the essential internal standard for accurate LC-MS/MS quantification of O6-methylguanine (O6-meG) DNA adducts. O6-meG is a promutagenic lesion formed by alkylating agents, including chemotherapeutics like temozolomide and environmental carcinogens. Using 6-O-Methyl-d3-guanine corrects for analytical variability, ensuring precise measurement of adduct levels [1]. This is critical for studying DNA repair mechanisms, assessing drug efficacy, and conducting risk assessments for genotoxic compounds.

Method Development and Validation in Bioanalysis

6-O-Methyl-d3-guanine is a validated component in high-performance analytical workflows for method development. Its established MS/MS transition (m/z 169.1 → 70.1) and integration into multi-analyte panels provide a reliable starting point for developing new assays to measure DNA alkylation products . This reduces the time and cost associated with de novo method creation, making it a strategic procurement choice for bioanalytical and DMPK laboratories developing sensitive and selective assays [2].

Investigating MGMT Activity and Inhibitor Potency

As a direct substrate and product analog of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), quantifying O6-meG is central to determining MGMT activity. 6-O-Methyl-d3-guanine enables the precise, mass spectrometry-based measurement of O6-meG levels in cell lysates or purified protein assays [1]. This is invaluable for screening and characterizing novel MGMT inhibitors, which are developed to overcome chemoresistance in glioblastoma and other cancers [3].

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